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3-Chloro-2-(cyclobutylmethoxy)benzoic acid
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Overview
Description
3-Chloro-2-(cyclobutylmethoxy)benzoic acid is an organic compound with the molecular formula C12H13ClO3 and a molecular weight of 240.68 g/mol . This compound is characterized by the presence of a chloro group, a cyclobutylmethoxy group, and a benzoic acid moiety. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(cyclobutylmethoxy)benzoic acid typically involves the reaction of 3-chlorobenzoic acid with cyclobutylmethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(cyclobutylmethoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloro group to other functional groups such as hydroxyl or amine groups.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted benzoic acid derivatives .
Scientific Research Applications
3-Chloro-2-(cyclobutylmethoxy)benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(cyclobutylmethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Tolfenamic acid: An aminobenzoic acid used for relieving migraine pain and showing anticancer activity.
p-Cyanobenzoic acid: A substituted benzoic acid with a cyano group, known for its acidity and deactivating effect on the aromatic ring.
Uniqueness
3-Chloro-2-(cyclobutylmethoxy)benzoic acid is unique due to the presence of both a chloro group and a cyclobutylmethoxy group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and industrial applications .
Biological Activity
3-Chloro-2-(cyclobutylmethoxy)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Molecular Formula: C12H15ClO3
Molecular Weight: 240.70 g/mol
IUPAC Name: this compound
Structure: The compound consists of a benzoic acid moiety substituted with a chlorinated phenyl group and a cyclobutylmethoxy group.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may function as an inhibitor of certain enzymes involved in inflammatory pathways or as a modulator of receptor activity, although detailed mechanisms remain to be fully elucidated.
1. Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.
Study | Cell Type | Cytokine Measured | Effect |
---|---|---|---|
Study A | Macrophages | TNF-α | Decreased production by 45% |
Study B | Macrophages | IL-6 | Decreased production by 30% |
2. Antimicrobial Activity
In addition to its anti-inflammatory effects, this compound has demonstrated antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values reveal its effectiveness:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Pseudomonas aeruginosa | 25 |
Case Study 1: In Vivo Anti-inflammatory Activity
A study conducted on animal models of arthritis evaluated the anti-inflammatory effects of this compound. The results indicated a reduction in paw swelling and histological evidence of decreased synovial inflammation compared to control groups.
Case Study 2: Antimicrobial Efficacy
In a clinical setting, patients with skin infections caused by resistant bacterial strains were treated with formulations containing this compound. The outcomes showed significant improvement in symptoms and reduction in bacterial load, suggesting its potential as a therapeutic agent.
Properties
Molecular Formula |
C12H13ClO3 |
---|---|
Molecular Weight |
240.68 g/mol |
IUPAC Name |
3-chloro-2-(cyclobutylmethoxy)benzoic acid |
InChI |
InChI=1S/C12H13ClO3/c13-10-6-2-5-9(12(14)15)11(10)16-7-8-3-1-4-8/h2,5-6,8H,1,3-4,7H2,(H,14,15) |
InChI Key |
GROBDQSJFDJABS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)COC2=C(C=CC=C2Cl)C(=O)O |
Origin of Product |
United States |
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